

Head-to-head comparison of Piritrexim and pemetrexed in lung cancer cells

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Compound of Interest

Compound Name: Piritrexim

Cat. No.: B15610483

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Head-to-Head Comparison: Piritrexim vs. Pemetrexed in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antifolate agents, **piritrexim** and pemetrexed, in the context of lung cancer cell models. While both drugs target folate metabolism, a critical pathway for cancer cell proliferation, they exhibit distinct biochemical profiles and mechanisms of action. This comparison aims to equip researchers with the necessary information to inform preclinical study design and guide further investigation into their potential therapeutic applications.

Executive Summary

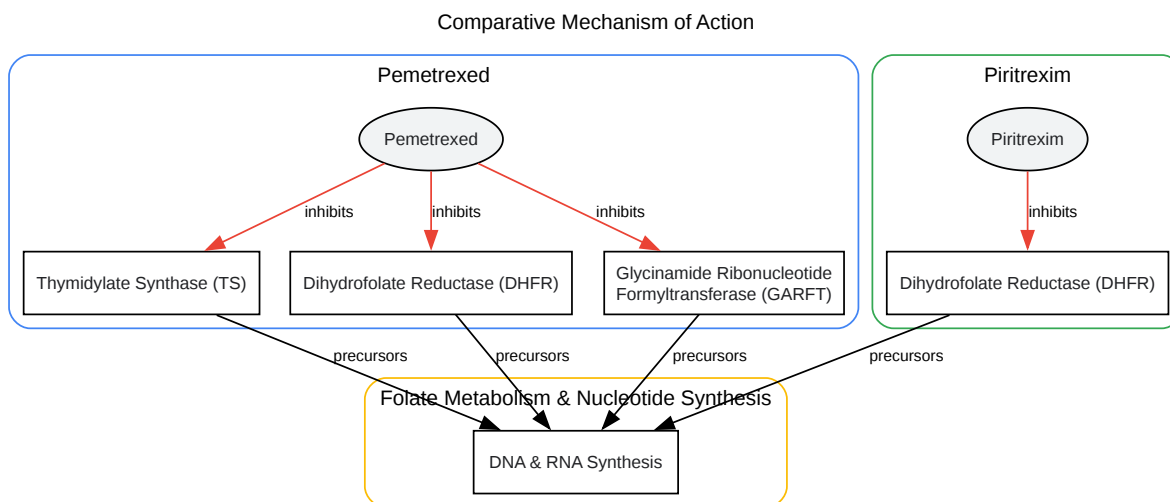
Pemetrexed is a multi-targeted antifolate that inhibits not only dihydrofolate reductase (DHFR) but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), key enzymes in purine and pyrimidine synthesis.^{[1][2]} This broad mechanism of action contributes to its established efficacy in non-small cell lung cancer (NSCLC). In contrast, **piritrexim** is a lipophilic DHFR inhibitor that enters cells via passive diffusion.^{[3][4]} While this property may offer advantages in overcoming certain resistance mechanisms, a comprehensive head-to-head comparison of its efficacy against pemetrexed in lung cancer cell lines is limited in publicly available literature.

This guide synthesizes the available preclinical data for both compounds, focusing on their effects on cell viability, apoptosis, and cell cycle progression in lung cancer cells.

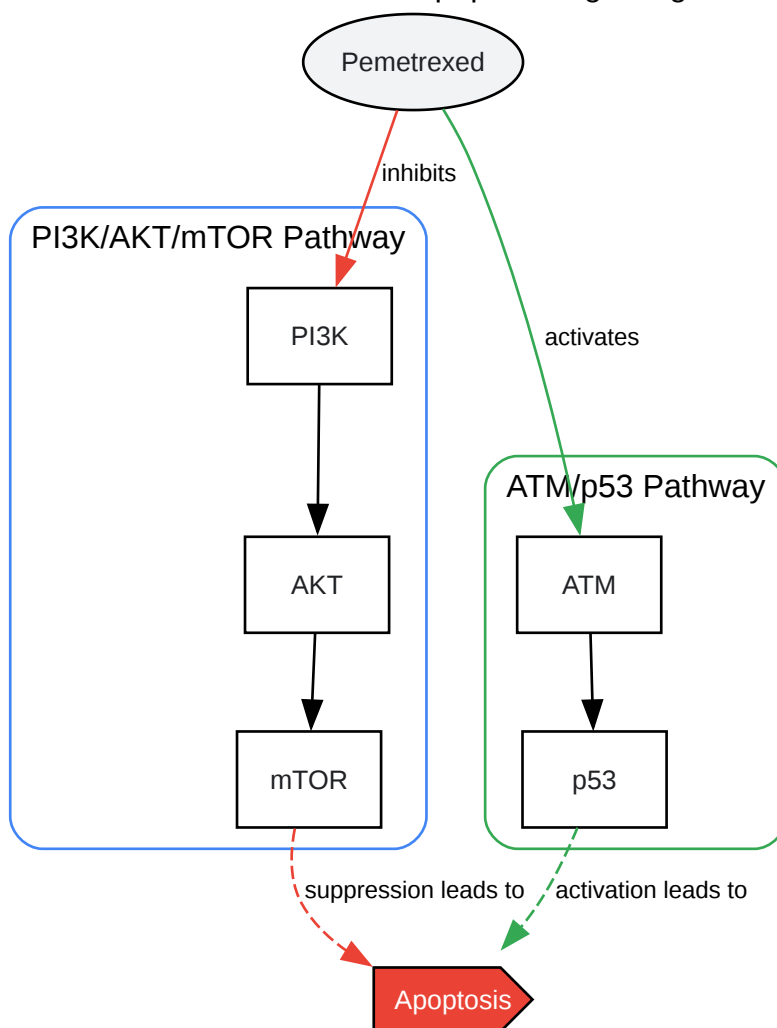
Mechanism of Action

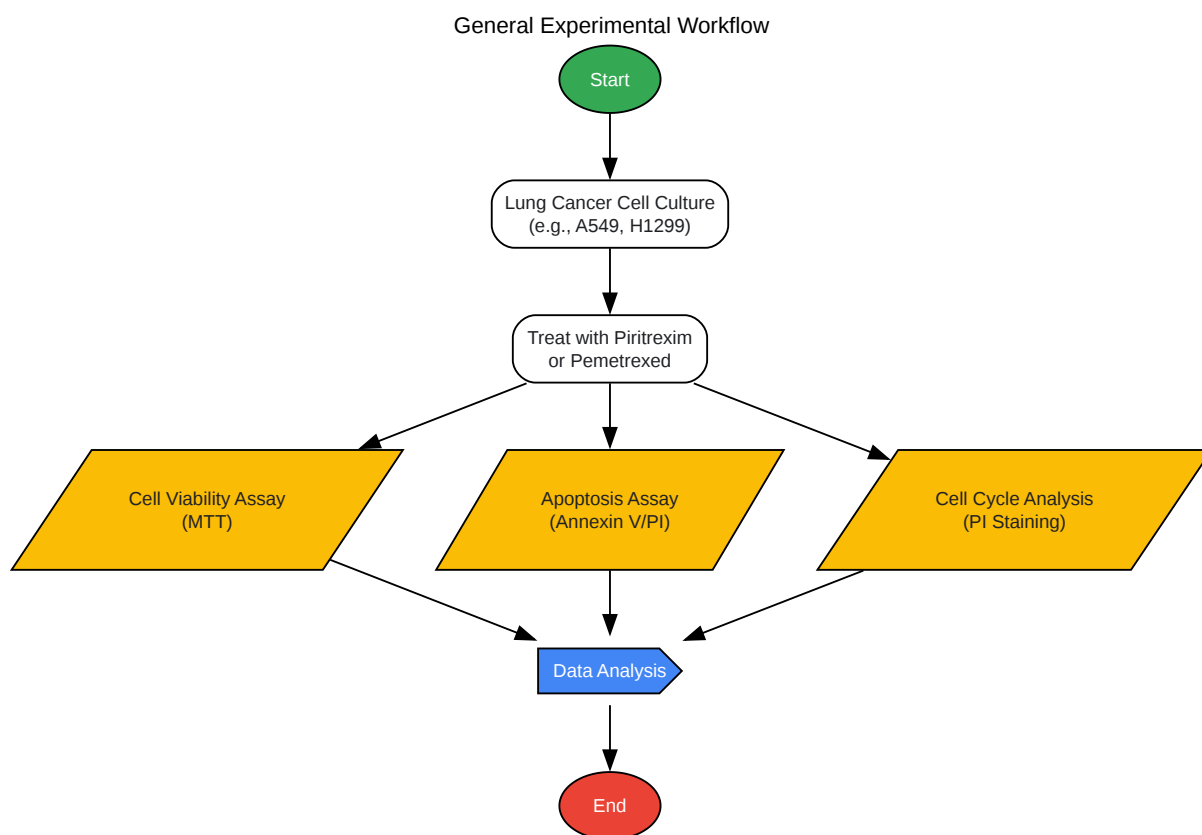
Pemetrexed exerts its cytotoxic effects by concurrently inhibiting three key enzymes in the folate pathway, leading to the depletion of essential precursors for DNA and RNA synthesis.

Piritrexim's primary mechanism is the potent inhibition of DHFR, which also disrupts the folate cycle and downstream nucleotide synthesis.



Pemetrexed-Induced Apoptotic Signaling





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- 4. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
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